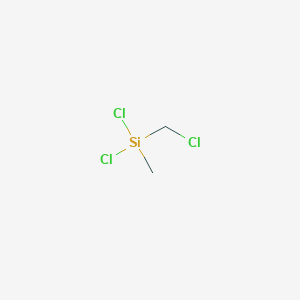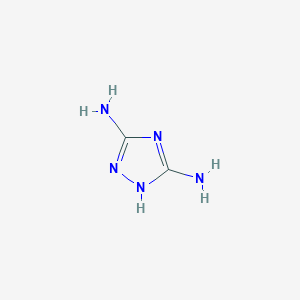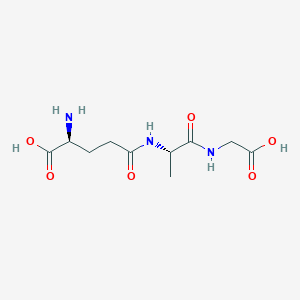
2-(3-Methylphenyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenyl)-1,3-benzothiazole, also known as 3-methylbenzothiazole or 3-MBT, is a heterocyclic aromatic organic compound. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, fragrances, and agrochemicals. It has been investigated for its potential use in a wide range of scientific and medical applications, including as an antioxidant, anti-inflammatory agent, and as a therapeutic agent for certain types of cancer.
Applications De Recherche Scientifique
Crystal Structures and Spectroscopic Characterization
The compound “2-(3-Methylphenyl)-1,3-benzothiazole” is used in the study of crystal structures and spectroscopic characterization . It’s often used in synthetic cathinones, which are a new class of psychoactive substances . The compound’s structure is identified using single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS .
Inhibiting Protein-Transporting Monoamines
The compound plays a significant role in inhibiting protein-transporting monoamines such as dopamine, noradrenaline, and serotonin of the synaptic gap . This mechanism of action is particularly important in the sympathomimetic syndrome .
Optoelectronic Applications
The molecule “2-(3-Methylphenyl)-1,3-benzothiazole” has been widely used in optoelectronic applications . It’s known for its hole-transporting properties and its capability to emit blue light and amplified spontaneous emission . These properties make it important for the development of organic lasers .
Distributed Feedback Lasers
The compound is used in the development of distributed feedback (DFB) lasers . These lasers are based on the compound dispersed in polystyrene (PS), as active media, and dichromated gelatin layers with holographically engraved relief gratings, as laser resonators .
Mécanisme D'action
Target of Action
The primary target of 2-(3-Methylphenyl)-1,3-benzothiazole is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that interacts with a wide range of organic molecules of endogenous and exogenous origin . It plays a crucial role in various biological processes, including cell proliferation and differentiation, immune response modulation, and xenobiotic metabolism .
Mode of Action
2-(3-Methylphenyl)-1,3-benzothiazole acts as an agonist for the AhR . Upon binding, it triggers the translocation of AhR into the nucleus, where it controls the expression of a large number of target genes, including the AHR repressor (AHRR), detoxifying monooxygenases (CYP1A1 and CYP1B1), and cytokines .
Biochemical Pathways
The activation of AhR by 2-(3-Methylphenyl)-1,3-benzothiazole leads to the induction of cytochrome P450 enzymes , particularly CYP1A1 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound’s interaction with AhR also triggers the activation of AhR signaling in sensitive cells, causing changes in gene expression that can affect various biological processes .
Pharmacokinetics
Similar compounds have shown variable oral bioavailability, with factors such as dose, formulation, and species influencing the absorption rate
Result of Action
The activation of AhR by 2-(3-Methylphenyl)-1,3-benzothiazole can lead to various molecular and cellular effects. For instance, it has been associated with antiproliferative activity , making it a promising class of antitumor agents . It has also been suggested as a potential diagnostic agent for Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Methylphenyl)-1,3-benzothiazole. For example, the presence of other AhR ligands in the environment can potentially affect the compound’s ability to bind and activate AhR . Additionally, factors such as pH, temperature, and the presence of other chemicals can potentially affect the stability and efficacy of the compound.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKWWUOUYBJTGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B75380.png)






![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)





